Neohesperidin Bioavailability Outperforms Hesperidin: >40-Fold Higher AUC After Oral Administration
Following oral administration of Fructus Aurantii extract in a rat model, neohesperidin demonstrated dramatically higher systemic exposure compared to its isomer, hesperidin. The key pharmacokinetic parameter, Area Under the Curve (AUC0-t), was calculated to be 40.7 times higher for neohesperidin than for hesperidin. This indicates vastly superior bioavailability [1].
| Evidence Dimension | Systemic Exposure (Bioavailability) |
|---|---|
| Target Compound Data | Neohesperidin AUC(0-t): 1111 ± 446.9 ng·h/mL |
| Comparator Or Baseline | Hesperidin AUC(0-t): 27.33 ± 9.789 ng·h/mL |
| Quantified Difference | 40.7-fold higher AUC for neohesperidin |
| Conditions | Oral administration of Fructus Aurantii extract in rats; parameters measured via UPLC-MS/MS [1]. |
Why This Matters
Superior bioavailability is a primary determinant of in vivo efficacy, making neohesperidin a more promising and cost-effective candidate for nutraceutical and pharmaceutical development compared to hesperidin.
- [1] Li X, et al. A Comprehensive Review on Pharmacokinetic Profile of Some Traditional Chinese Medicines. New Journal of Science. 2016;2016:7830367. Table 7. View Source
